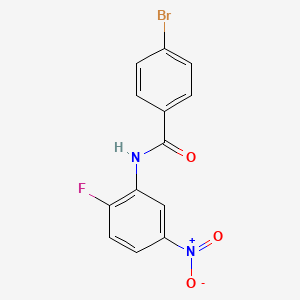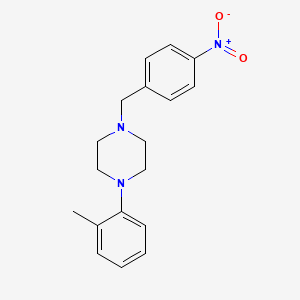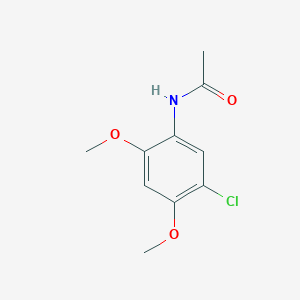
2-(2-nitrophenoxy)-N-(3-pyridinylmethyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-nitrophenoxy)-N-(3-pyridinylmethyl)acetamide, also known as NPA, is a chemical compound that has been extensively studied for its scientific research applications. NPA is a potent inhibitor of protein kinase C (PKC) and has been shown to have potential therapeutic effects in various disease models.
Wirkmechanismus
2-(2-nitrophenoxy)-N-(3-pyridinylmethyl)acetamide is a potent inhibitor of PKC, which is a family of serine/threonine protein kinases that play a crucial role in various cellular processes, including cell proliferation, differentiation, and apoptosis. PKC is also involved in the regulation of ion channels, neurotransmitter release, and gene expression. 2-(2-nitrophenoxy)-N-(3-pyridinylmethyl)acetamide binds to the regulatory domain of PKC, which prevents its activation and subsequent downstream signaling.
Biochemical and Physiological Effects
2-(2-nitrophenoxy)-N-(3-pyridinylmethyl)acetamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit cell proliferation and induce apoptosis in cancer cells. 2-(2-nitrophenoxy)-N-(3-pyridinylmethyl)acetamide has also been shown to improve cognitive function in Alzheimer's disease models and reduce blood glucose levels in diabetic models. Additionally, 2-(2-nitrophenoxy)-N-(3-pyridinylmethyl)acetamide has been shown to have anti-inflammatory and neuroprotective properties.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 2-(2-nitrophenoxy)-N-(3-pyridinylmethyl)acetamide in lab experiments is its potent inhibitory effect on PKC, which allows for the investigation of PKC signaling pathways. However, one of the limitations of using 2-(2-nitrophenoxy)-N-(3-pyridinylmethyl)acetamide is its potential toxicity, as it has been shown to induce liver damage in animal models at high doses.
Zukünftige Richtungen
There are several future directions for research on 2-(2-nitrophenoxy)-N-(3-pyridinylmethyl)acetamide. One area of research could be the development of more potent and selective PKC inhibitors based on the structure of 2-(2-nitrophenoxy)-N-(3-pyridinylmethyl)acetamide. Another area of research could be the investigation of the potential therapeutic effects of 2-(2-nitrophenoxy)-N-(3-pyridinylmethyl)acetamide in other disease models, such as Parkinson's disease and multiple sclerosis. Additionally, the potential toxicity of 2-(2-nitrophenoxy)-N-(3-pyridinylmethyl)acetamide could be further investigated to determine safe dosages for therapeutic use. Overall, 2-(2-nitrophenoxy)-N-(3-pyridinylmethyl)acetamide has shown great potential as a therapeutic agent and warrants further investigation in various disease models.
Synthesemethoden
The synthesis of 2-(2-nitrophenoxy)-N-(3-pyridinylmethyl)acetamide involves the reaction of 2-nitrophenol with 3-pyridinemethanol in the presence of acetic anhydride and a catalytic amount of sulfuric acid. The resulting intermediate is then treated with acetic anhydride and sodium acetate to yield the final product, 2-(2-nitrophenoxy)-N-(3-pyridinylmethyl)acetamide. The overall yield of the synthesis process is approximately 50%.
Wissenschaftliche Forschungsanwendungen
2-(2-nitrophenoxy)-N-(3-pyridinylmethyl)acetamide has been extensively studied for its scientific research applications. It has been shown to have potential therapeutic effects in various disease models, including cancer, Alzheimer's disease, and diabetes. 2-(2-nitrophenoxy)-N-(3-pyridinylmethyl)acetamide has also been shown to have anti-inflammatory and neuroprotective properties.
Eigenschaften
IUPAC Name |
2-(2-nitrophenoxy)-N-(pyridin-3-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O4/c18-14(16-9-11-4-3-7-15-8-11)10-21-13-6-2-1-5-12(13)17(19)20/h1-8H,9-10H2,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSTQPJRWGFXKQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])OCC(=O)NCC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-nitrophenoxy)-N-(pyridin-3-ylmethyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-{[5-(2-chlorophenyl)-2-furyl]methyl}-4-methylpiperazine](/img/structure/B5798109.png)
![1-(thieno[3,2-b][1]benzothien-2-ylcarbonyl)piperidine](/img/structure/B5798115.png)
![3-[2-(2-isopropyl-5-methylphenoxy)ethyl]-5,5-dimethyl-2,4-imidazolidinedione](/img/structure/B5798123.png)
![methyl 2-[(3-formyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)amino]benzoate](/img/structure/B5798125.png)
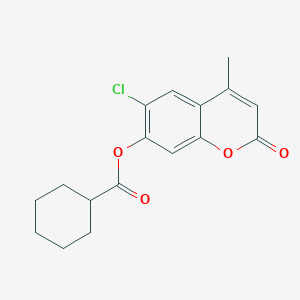
![N-2-biphenylyl-3-[(4-methylphenyl)thio]propanamide](/img/structure/B5798142.png)
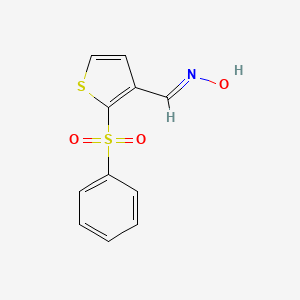


![N-(3-imidazo[1,2-a]pyridin-2-ylphenyl)-2-thiophenecarboxamide](/img/structure/B5798154.png)
![3-[2,5-dimethyl-1-(2-pyridinyl)-1H-pyrrol-3-yl]-2-(4-fluorophenyl)acrylonitrile](/img/structure/B5798179.png)
